molecular formula C10H14O6 B12291149 (E)-4,7,8-trihydroxydec-5-ene-2,3,9-trione

(E)-4,7,8-trihydroxydec-5-ene-2,3,9-trione

Cat. No.: B12291149
M. Wt: 230.21 g/mol
InChI Key: BASDHTGAOXCWMN-ONEGZZNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene involves the acetylation of 3,4-Dideoxyglucosone. The reaction typically requires acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 1 and 6 positions .

Industrial Production Methods

Industrial production of 1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its role in the development of immunosuppressants and potential therapeutic applications.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate immune responses, making it useful in the development of immunosuppressants. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cytokine production and immune cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene is unique due to its specific acetylation at the 1 and 6 positions, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of immunosuppressants and other specialized compounds .

Properties

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

(E)-4,7,8-trihydroxydec-5-ene-2,3,9-trione

InChI

InChI=1S/C10H14O6/c1-5(11)9(15)7(13)3-4-8(14)10(16)6(2)12/h3-4,7-9,13-15H,1-2H3/b4-3+

InChI Key

BASDHTGAOXCWMN-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)C(C(/C=C/C(C(=O)C(=O)C)O)O)O

Canonical SMILES

CC(=O)C(C(C=CC(C(=O)C(=O)C)O)O)O

Origin of Product

United States

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